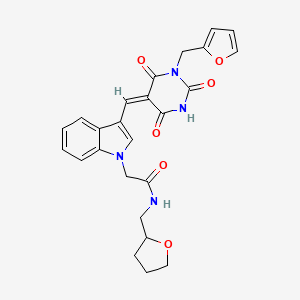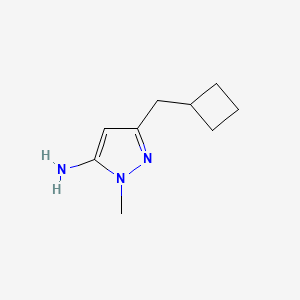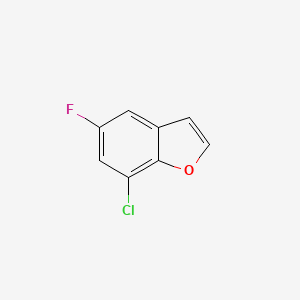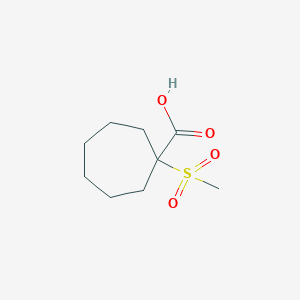
1-Methanesulfonylcycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of advanced synthetic techniques and high-purity reagents to ensure the compound’s quality and consistency .
Análisis De Reacciones Químicas
1-Methanesulfonylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Methanesulfonylcycloheptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: The compound’s stability and reactivity make it valuable in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
1-Methanesulfonylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: Known for its role as a precursor to the plant hormone ethylene.
Naphthenic acids: These are naturally occurring compounds in crude oil, known for their complex mixture of acyclic, cyclo-aliphatic, and aromatic carboxylic acids.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C9H16O4S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
1-methylsulfonylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) |
Clave InChI |
SGNPGBGTVYCMDO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CCCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


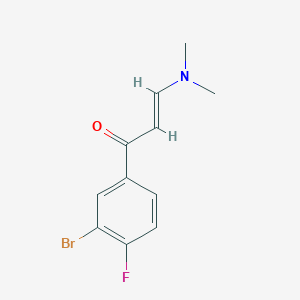




![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
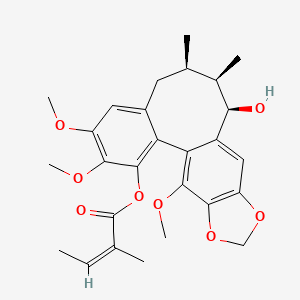
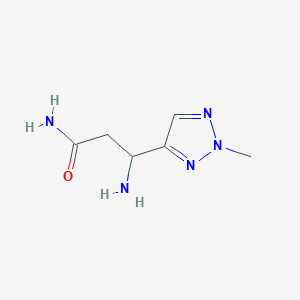
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
